![molecular formula C20H12Br2ClNO2 B2868515 4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 303099-49-2](/img/structure/B2868515.png)

4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

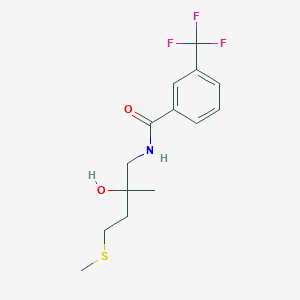

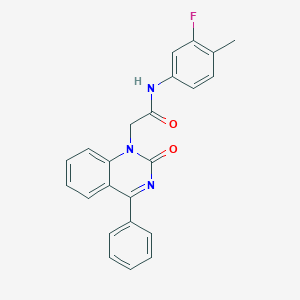

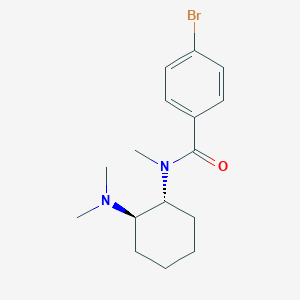

“4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide” is a chemical compound with the molecular formula C20H13BrClNO2 . It has an average mass of 414.680 Da and a monoisotopic mass of 412.981812 Da .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Metal Complexes

One study focused on the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives. These complexes were synthesized and characterized by various spectroscopic techniques, indicating the formation of neutral cis-[ML2] metal complexes. This research contributes to the field of coordination chemistry and offers insights into the structural aspects of these complexes (Binzet et al., 2009).

Intermolecular Interactions and Crystal Structure Analysis

Another study reported the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives closely related to the compound . It highlights the importance of intermolecular interactions, such as hydrogen bonding and π-interactions, in stabilizing the solid-state structures of these compounds. This research aids in understanding the molecular assembly and interactions in similar benzamide derivatives (Saeed et al., 2020).

Antipathogenic Activity

Research on thiourea derivatives, including similar benzamide compounds, has shown significant antipathogenic activity against bacterial strains known for biofilm formation. These studies suggest the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties, highlighting their application in medical and pharmaceutical research (Limban et al., 2011).

Electrochemical Synthesis

A study on the palladium-catalyzed electrochemical C-H bromination of benzamide derivatives, using NH4Br as the brominating reagent, presents an alternative method for synthesizing aryl bromides. This method avoids the use of chemical oxidants and provides insights into green chemistry approaches for synthesizing halogenated compounds, including those similar to 4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide (Yang et al., 2019).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with its targets through a combination of hydrophobic interactions and hydrogen bonding .

Pharmacokinetics

Given its molecular weight of 326573 , it falls within the range generally considered favorable for oral bioavailability.

Eigenschaften

IUPAC Name |

4-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2ClNO2/c21-13-7-5-12(6-8-13)20(26)24-18-10-9-14(22)11-16(18)19(25)15-3-1-2-4-17(15)23/h1-11H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLLMQQARCKROD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B2868445.png)